Cas no 101630-94-8 (N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide)
N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide Chemical and Physical Properties
Names and Identifiers
-
- N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide)
- N-[6-(2,2-DiMethyl-propionylaMino)-pyridin-2-yl]-2,2-diMethyl-propionaMide
- N-[6-(2,2-dimethylpropanoylamino)pyridin-2-yl]-2,2-dimethylpropanamide
- Zinc00198357
- AKOS003888751
- FT-0678277
- VPAGSMLGPQXYME-UHFFFAOYSA-N
- SY225459
- BEA63094
- CHEMBL4950293
- CBDivE_010968
- N-[6-(2,2-Dimethylpropionylamino)pyridin-2-yl]-2,2-dimethylpropionamide
- MFCD00416154
- N-[6-(2,2-dimethylpropanamido)pyridin-2-yl]-2,2-dimethylpropanamide
- AB05962
- Propanamide, N,N'-2,6-pyridinediylbis[2,2-dimethyl-
- AC2687
- 2,6-Dipivalamidopyridine
- 2,6-bis(pivaloylamino)pyridine
- N-(6-(2,2-dimethylpropionylamino)pyridin-2-yl)-2,2-dimethylpropionic acid amide
- DTXSID00393601
- TS-00957
- 2,6-BIS[(2,2-DIMETHYLPROPANOYL)AMINO]PYRIDINE
- Oprea1_062221
- N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide, AldrichCPR
- 101630-94-8
- CS-0089819
- SCHEMBL921576
- N-[6-(2,2-dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethylpropionamide
- DB-029832
- N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide
-
- MDL: MFCD00416154
- Inchi: 1S/C15H23N3O2/c1-14(2,3)12(19)17-10-8-7-9-11(16-10)18-13(20)15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20)
- InChI Key: VPAGSMLGPQXYME-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)C)NC1C=CC=C(N=1)NC(C(C)(C)C)=O
Computed Properties
- Exact Mass: 277.17900
- Monoisotopic Mass: 277.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 71.1Ų
Experimental Properties
- PSA: 71.09000
- LogP: 3.19680
N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 026141-500mg |
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide |
101630-94-8 | 500mg |
$130.00 | 2023-09-09 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225459-5g |
2,6-Dipivalamidopyridine |
101630-94-8 | ≥95% | 5g |
¥3300.0 | 2023-09-15 | |
| TRC | D457300-25mg |
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide |
101630-94-8 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D457300-50mg |
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide |
101630-94-8 | 50mg |
$69.00 | 2023-05-18 | ||
| TRC | D457300-100mg |
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide |
101630-94-8 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | D457300-250mg |
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide |
101630-94-8 | 250mg |
$178.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D918432-5g |
2,6-Dipivalamidopyridine |
101630-94-8 | 95% | 5g |
$430 | 2024-07-20 | |
| Chemenu | CM363877-1g |
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide |
101630-94-8 | 95% | 1g |
$436 | 2022-06-14 | |
| abcr | AB167664-1 g |
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide |
101630-94-8 | 1g |
€206.90 | 2022-09-01 | ||
| abcr | AB167664-5 g |
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide |
101630-94-8 | 5g |
€787.60 | 2022-09-01 |
N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide Suppliers
N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide
Professional Introduction to N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide (CAS No. 101630-94-8)
N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide, identified by the CAS number 101630-94-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a pyridine core appended with functionalized amide and acylamino groups, which contribute to its unique chemical properties and potential biological activities.
The molecular structure of N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide incorporates a highly substituted pyridine ring, which is a common motif in many pharmacologically active agents. The presence of the 2,2-dimethyl-propionylamino moiety suggests that this compound may exhibit certain metabolic stability and lipophilicity, attributes that are often sought after in drug candidates. Furthermore, the amide functionalities provide potential sites for hydrogen bonding interactions, which can be crucial for binding to biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Pyridine derivatives, in particular, have been extensively studied due to their versatility in drug design. The compound N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide represents an interesting case study in this context. Its structural features suggest that it may interact with biological macromolecules in ways that could be exploited for therapeutic purposes.
The synthesis of N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such complex molecules. Key steps typically include condensation reactions between appropriate precursors to form the pyridine ring and subsequent functionalization to introduce the amide and acylamino groups. The use of protecting group strategies is often necessary to ensure regioselectivity and prevent unwanted side reactions.
The chemical properties of this compound have been investigated through various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These studies have provided valuable insights into the connectivity of atoms within the molecule and have confirmed its identity. Additionally, computational methods such as molecular modeling have been employed to predict possible conformations and interactions with biological targets.
Beyond its structural significance, N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide has been explored for its potential biological activity. Preliminary studies suggest that this compound may exhibit properties relevant to various therapeutic areas. For instance, its structural features could make it a viable candidate for inhibiting certain enzymes or receptors that are implicated in diseases such as cancer or inflammation. However, further research is needed to fully elucidate its pharmacological profile.
The development of new drugs often relies on high-throughput screening methods to identify compounds with desirable biological activities. N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide, with its unique structure and functional groups, may serve as a valuable scaffold for generating novel derivatives through structure-based drug design approaches. By modifying specific parts of the molecule while maintaining key structural motifs, researchers can fine-tune its properties to enhance potency and selectivity.
In conclusion, N-6-(2,0-Dimethyl-propionylamino<0x02d9>0x02d9>0x02d9>>dimeth>dimeth>dimeth>dimeth>dimeth>dimeth>dimeth>dimeth>dimeth>dimeth>dimeth>dimeth>dimeth>dimeth>diamide (CAS No.>>101630>>101630>>101630>>101630>>101630>>101630>>101630>>101630>>101630>>101630>>101630>>101630>>10162
101630-94-8 (N-6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl-2,2-dimethyl-propionamide) Related Products
- 132784-74-8(N-(6-Amino-2-pyridinyl)-2,2-dimethylpropanamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)